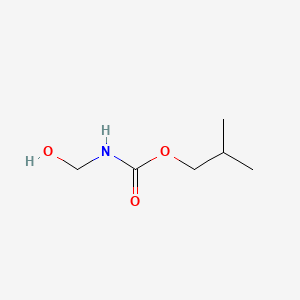

Isobutyl (hydroxymethyl)carbamate

CAS No.: 67953-32-6

Cat. No.: VC18445828

Molecular Formula: C6H13NO3

Molecular Weight: 147.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67953-32-6 |

|---|---|

| Molecular Formula | C6H13NO3 |

| Molecular Weight | 147.17 g/mol |

| IUPAC Name | 2-methylpropyl N-(hydroxymethyl)carbamate |

| Standard InChI | InChI=1S/C6H13NO3/c1-5(2)3-10-6(9)7-4-8/h5,8H,3-4H2,1-2H3,(H,7,9) |

| Standard InChI Key | ZOUPSODOXQZUIW-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)COC(=O)NCO |

Introduction

Chemical Identity and Structural Characteristics

Isobutyl (hydroxymethyl)carbamate, systematically named 2-methylpropyl N-(hydroxymethyl)carbamate, belongs to the carbamate family. Carbamates are organic compounds derived from carbamic acid (), where the hydroxyl group is replaced by an alkoxy or aryloxy group. The hydroxymethyl (-CHOH) substituent on the nitrogen atom distinguishes this compound from simpler carbamates, introducing additional hydrogen-bonding capabilities and influencing its reactivity .

Molecular and Structural Data

The compound’s molecular structure comprises:

-

Molecular formula:

-

Molecular weight: 147.17 g/mol

-

Exact mass: 147.090 Da

The hydroxymethyl group enhances solubility in polar solvents and facilitates interactions with biological targets, a feature leveraged in prodrug design .

Table 1: Physicochemical Properties of Isobutyl (Hydroxymethyl)carbamate

| Property | Value |

|---|---|

| CAS Number | 67953-32-6 |

| Density | 1.068 g/cm³ |

| Boiling Point | 245°C at 760 mmHg |

| Flash Point | 102°C |

| LogP (Octanol-Water) | 0.522 |

| Refractive Index | 1.445 |

| Solubility | Limited data; likely polar solvent-soluble |

Physicochemical and Spectroscopic Properties

Stability and Reactivity

The carbamate functional group is susceptible to hydrolysis under acidic or basic conditions, yielding corresponding amines and carbon dioxide:

The hydroxymethyl group may participate in intramolecular hydrogen bonding, stabilizing the syn-rotamer conformation, as observed in analogous carbamates .

Spectroscopic Characterization

-

NMR Spectroscopy:

-

Mass Spectrometry:

The exact mass (147.090 Da) corresponds to the molecular ion peak () in high-resolution MS.

Applications in Medicinal Chemistry and Drug Design

| Compound | Target Enzyme | Released Drug | Application |

|---|---|---|---|

| Irinotecan (CPT-11) | Carboxylesterase | SN-38 | Colorectal cancer |

| Valacyclovir | Hydrolase | Acyclovir | Antiviral therapy |

| Hypothetical analog | TBD | TBD | Under investigation |

Analytical and Regulatory Status

Analytical Methods

-

HPLC: Reverse-phase chromatography with UV detection (~210 nm).

-

TLC: Silica gel plates using ethyl acetate/hexane mobile phases.

Future Directions and Research Opportunities

-

Prodrug development: Leverage the hydroxymethyl group for targeted drug delivery.

-

Polymer chemistry: Incorporate into biodegradable polymers for controlled release.

-

Enzymatic studies: Investigate hydrolysis kinetics with esterases and amidases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume